![molecular formula C21H42O10 B611360 Thp-peg9 CAS No. 658858-65-2](/img/structure/B611360.png)
Thp-peg9
Overview
Description
Synthesis Analysis
The synthesis of THP-PEG9 involves the use of a PEG-based PROTAC linker . The exact method of synthesis is not detailed in the search results.Molecular Structure Analysis
The molecular formula of THP-PEG9 is C28H54O12 . The exact molecular structure is not provided in the search results.Physical And Chemical Properties Analysis
The molecular weight of THP-PEG9 is 582.72 g/mol . The exact physical and chemical properties are not provided in the search results.Scientific Research Applications
Thermoresponsive Hydrogels
Thp-peg9, as a type of poly (ethylene glycol) (PEG), is used in the creation of thermoresponsive hydrogels. These hydrogels show biocompatibility and degradability, making them ideal for biomedical applications . They are composed of hydrophilic PEG and hydrophobic poly (lactic acid-co-glycolic acid) (PLGA) as first-line materials .
Drug Delivery Systems
Thp-peg9 is used in drug delivery systems. The covalent linkage of PEG to drug molecules improves water-solubility, bioavailability, pharmacokinetics, immunogenic properties, and biological activities . This makes it an effective tool for delivering drugs to specific parts of the body .
Regeneration Medicine
In the field of regeneration medicine, Thp-peg9 is used due to its biocompatibility and degradability. It has been used in the development of new treatments and therapies, including those for tissue and bone regeneration .
Nanocomposite Development
Thp-peg9 is used in the development of nanocomposites. These materials have a wide range of applications, including in the biomedical field .
Gene Delivery
Thp-peg9 is used in gene delivery due to its ability to form stable complexes by electrostatic interactions with nucleic acids . This makes it a valuable tool in genetic engineering and therapy .
Analytical Methods
Thp-peg9 is used in various analytical methods, including chromatography and capillary electrophoresis . It serves as a mobile phase modifier, enhancing the effectiveness of these analytical techniques .
Mechanism of Action
Target of Action
Thp-peg9 is a polyethylene glycol (PEG)-based PROTAC linker . PROTACs, or Proteolysis-Targeting Chimeras, are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein . The primary targets of Thp-peg9, therefore, would be the specific proteins it is designed to degrade.
Mode of Action
Thp-peg9, as a PEG-based PROTAC linker, connects two different ligands: one for an E3 ubiquitin ligase and the other for the target protein . This allows the PROTAC to exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins . The interaction between Thp-peg9 and its targets results in the ubiquitination and subsequent degradation of the target proteins .
Pharmacokinetics
PEGylation is known to improve the solubility, stability, and bioavailability of drugs, and to reduce their immunogenicity and rate of clearance from the body .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Thp-peg9. For instance, the presence of other proteins or compounds could potentially interfere with Thp-peg9’s ability to bind to its targets. The pH and temperature of the environment could also affect Thp-peg9’s stability and activity .
properties
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-(oxan-2-yloxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H42O10/c22-4-6-23-7-8-24-9-10-25-11-12-26-13-14-27-15-16-28-17-18-29-19-20-31-21-3-1-2-5-30-21/h21-22H,1-20H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMBLURHCJAQZLN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)OCCOCCOCCOCCOCCOCCOCCOCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H42O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Thp-peg9 |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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